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molecular formula C6H6N2O4S B8631801 Benzenediazonium sulfate CAS No. 36211-73-1

Benzenediazonium sulfate

Cat. No. B8631801
M. Wt: 202.19 g/mol
InChI Key: AQZZSWZMWUUVCI-UHFFFAOYSA-M
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Patent
US06593374B2

Procedure details

7-Amino-6-methoxy-1-tetralone (0.96 g, 5.0 mmol) was dissolved in a mixture of sulfuric acid (96%, 2.1 mL) and H2O (3.9 mL). The solution was cooled to 0° C., and ice (5.0 g) was added resulting in the crystallization of a solid. A solution of NaNO2 (0.48 g, 7 mmol) in H2O (5 mL) was added dropwise at 0° C. After the solution had been stirred for an additional 10 min, a few crystals of urea were added to decompose any excess sodium nitrite. To the cold solution of benzenediazonium bisulfate was added a solution of cupric nitrate trihydrate (19.0 g, 78.6 mmol) in H2O (150 mL) at 0° C. With vigorous stirring, cuprous oxide (0.72 g, 5.0 mmol) was added to the solution. The solution was stirred for 10 more min, and TLC was employed to monitor the reaction. The mixture was partitioned between ethyl ether and water. The organic layer was dried over anhydrous sodium sulfate, and after filtration, the organic layer was concentrated in vacuo to provide a yellow oil. 7-Hydroxy-6-methoxy-1-tetralone (0.22 g, 1.15 mmol, 23%) was obtained following purification by column chromatography. 1H-NMR (CDCl3, 300 MHz) 2.09 (m, 2H), 2.59 (t, J=6.5 Hz, 2H), 2.88 (t, J=6.0 Hz, 2H), 3.95 (s, 3H), 5.60 (s, 1H), 6.66 (s, 1H), 7.56 (s, 1H). 13C-NMR (CDCl3, 75 MHz) 23.6, 29.5, 38.6, 56.0, 109.6, 112.2, 126.5, 138.4, 144.4, 151.0, 197.2.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.48 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cupric nitrate trihydrate
Quantity
19 g
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
[Compound]
Name
cuprous oxide
Quantity
0.72 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][C:3]=1[O:13][CH3:14].N([O-])=[O:16].[Na+].NC(N)=O.S(=O)(=O)(O)[O-].C1([N+]#N)C=CC=CC=1>S(=O)(=O)(O)O.O>[OH:16][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][C:3]=1[O:13][CH3:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
NC1=C(C=C2CCCC(C2=C1)=O)OC
Name
Quantity
2.1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.9 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.48 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.C1(=CC=CC=C1)[N+]#N
Name
cupric nitrate trihydrate
Quantity
19 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Seven
Name
cuprous oxide
Quantity
0.72 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the solution had been stirred for an additional 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in the crystallization of a solid
STIRRING
Type
STIRRING
Details
The solution was stirred for 10 more min, and TLC
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=C2CCCC(C2=C1)=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.15 mmol
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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